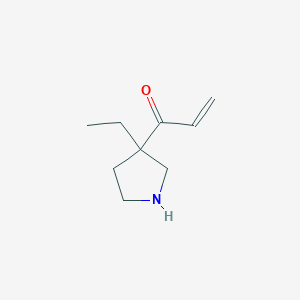
2-(Chlorosulfonyl)-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorosulfonyl group (-SO2Cl) and the hydrogen atom at the fourth position is replaced by a methoxy group (-OCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-4-methoxybenzoic acid typically involves the chlorosulfonation of 4-methoxybenzoic acid. The reaction is carried out by treating 4-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C8H8O3+HSO3Cl→C8H7ClO5S+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
For industrial-scale production, the process involves the use of large reactors where 4-methoxybenzoic acid is continuously fed into a stream of chlorosulfonic acid. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. The crude product is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorosulfonyl)-4-methoxybenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used to hydrolyze the chlorosulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-(Chlorosulfonyl)-4-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2-(Chlorosulfonyl)-4-methoxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. In biological systems, the compound can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate (CSI): Another compound with a chlorosulfonyl group, used in the synthesis of β-lactams and other organic compounds.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: A similar compound with a fluorine atom, used in organic synthesis.
Uniqueness
2-(Chlorosulfonyl)-4-methoxybenzoic acid is unique due to the presence of both the chlorosulfonyl and methoxy groups, which confer specific reactivity and properties. The methoxy group can influence the electronic properties of the aromatic ring, making the compound more reactive towards certain nucleophiles compared to similar compounds without the methoxy group.
Propiedades
Fórmula molecular |
C8H7ClO5S |
|---|---|
Peso molecular |
250.66 g/mol |
Nombre IUPAC |
2-chlorosulfonyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H7ClO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11) |
Clave InChI |
WQTKPSXAIFJYTI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
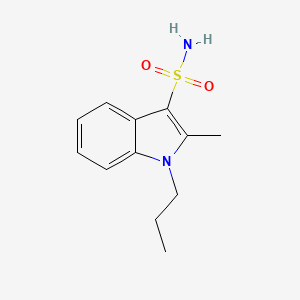
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
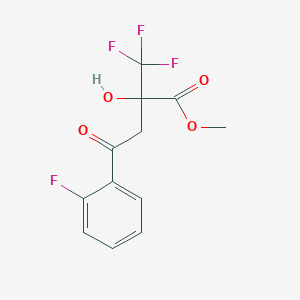
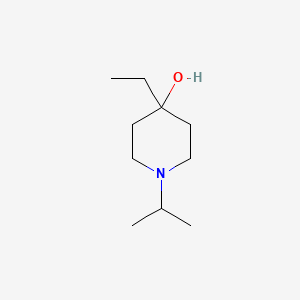
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
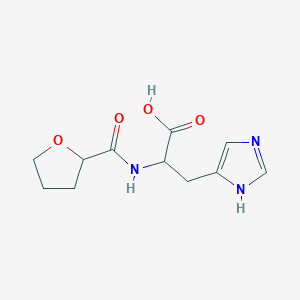

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
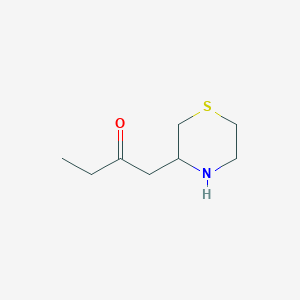
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
